Phenelfamycin A

Description

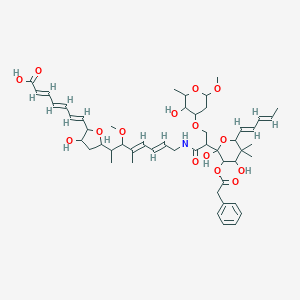

Structure

2D Structure

Properties

CAS No. |

118498-91-2 |

|---|---|

Molecular Formula |

C51H71NO15 |

Molecular Weight |

938.1 g/mol |

IUPAC Name |

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)47(58)48(66-43(56)28-35-22-15-13-16-23-35)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+ |

InChI Key |

STUFASHYXFEKNQ-CEKXONASSA-N |

SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |

Isomeric SMILES |

C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C3CC(C(O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |

Canonical SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |

Synonyms |

phenelfamycin A |

Origin of Product |

United States |

Isolation, Production, and Producing Organisms of Phenelfamycin a

Original Microbial Sources of Phenelfamycin Complex

The phenelfamycin complex, a group of elfamycin-type antibiotics, was first discovered through the screening of soil isolates for activity against anaerobic bacteria. nih.gov The producing organisms were identified as strains of various Streptomyces species, a genus renowned for its prolific production of diverse secondary metabolites, including a majority of clinically useful antibiotics. nih.govbjid.org.brfrontiersin.org

Streptomyces violaceoniger Strains AB 999F-80 and AB 1047T-33

The original discovery and isolation of the phenelfamycin complex, which includes Phenelfamycin A, B, C, E, F, and unphenelfamycin, were from two specific soil isolates. nih.govmcmaster.ca These isolates, designated AB 999F-80 and AB 1047T-33, were taxonomically identified as strains of Streptomyces violaceoniger. nih.govmcmaster.ca These two strains were found to produce the same family of six related antibiotic compounds. mcmaster.ca The discovery was a result of targeted screening efforts aimed at identifying new agents effective against anaerobic bacteria. nih.gov

Other Identified Streptomyces Producers of Phenelfamycins

Subsequent research has identified other Streptomyces species capable of producing different variants of phenelfamycins. Notably, Streptomyces albospinus (strain Acta 3619) has been identified as the producer of Phenelfamycins G and H. nih.gov These compounds are structurally related to Phenelfamycins E and F. nih.gov The genus Streptomyces is a well-established biofactory for secondary metabolites, with complex genomic potential for producing a wide array of natural products. frontiersin.orgscielo.br

Methodologies for Isolation and Purification of this compound

The process of isolating and purifying this compound from the fermentation culture is a multi-step procedure involving initial extraction followed by several stages of chromatography to separate the individual components of the complex. nih.gov

Extraction Techniques from Fermentation Broth and Mycelia

Following submerged fermentation of the Streptomyces violaceoniger strains, the antibiotic complex is present in both the liquid fermentation broth and the bacterial cells (mycelia). nih.gov A two-part extraction process is employed to recover the compounds:

Fermentation Broth : The filtered broth is extracted using ethyl acetate. nih.gov This solvent is used to partition the phenelfamycins from the aqueous medium. nih.govresearchgate.net

Mycelia : The mycelial cake is extracted with acetone (B3395972) to recover the intracellularly trapped antibiotics. nih.govresearchgate.net

The resulting crude extracts from both phases are then combined for further purification. nih.gov

Chromatographic Purification Strategies

A series of sophisticated chromatographic techniques are required to separate the highly similar components of the phenelfamycin complex, including this compound. nih.gov The purification is achieved through a combination of different chromatographic methods that separate the molecules based on properties like size, polarity, and partition coefficient. nih.govresearchgate.net

The specific strategies employed include:

Solvent Partitions : Initial separation of compounds based on their differential solubility in immiscible solvents. nih.gov

Sephadex LH-20 Exclusion Chromatography : This technique separates molecules based on their size. nih.gov

C18 Bonded-Phase Silica (B1680970) Gel Adsorption Chromatography : A form of reverse-phase chromatography where separation is based on hydrophobicity. nih.gov

Diol Partition Chromatography : A type of normal-phase chromatography that separates compounds based on polarity. nih.gov

Liquid-Liquid Countercurrent Chromatography : A liquid chromatography technique that relies on the differential partitioning of compounds between two immiscible liquid phases. nih.govresearchgate.net

This sequence of purification steps allows for the isolation of the seven individual components: Phenelfamycins A, B, C, D, E, F, and unphenelfamycin. nih.gov

Table 1: Chromatographic Techniques for this compound Purification

| Chromatographic Method | Principle of Separation | Role in Purification |

| Solvent Partitions | Differential Solubility | Initial crude separation |

| Sephadex LH-20 Exclusion | Molecular Size | Fractionation based on size |

| C18 Bonded-Phase Silica Gel | Hydrophobicity | Separation of nonpolar compounds |

| Diol Partition Chromatography | Polarity | Separation of polar compounds |

| Liquid-Liquid Countercurrent | Partition Coefficient | High-resolution separation |

Fermentation Processes for Phenelfamycin Production

The production of the phenelfamycin complex is achieved through submerged fermentation of the producing Streptomyces strains. nih.govnih.gov Fermentation is a standard biotechnological process for cultivating microorganisms in a controlled environment to produce desired metabolites, such as antibiotics. creative-diagnostics.comyoutube.com

While specific fermentation parameters for phenelfamycin production are not detailed in the available literature, a typical antibiotic fermentation process involves several key stages. Initially, a suitable strain of the microorganism is selected and cultivated in a controlled medium. creative-diagnostics.com The fermentation is carried out in large bioreactors where critical parameters such as temperature, pH, aeration, and nutrient supply are carefully monitored and controlled to ensure optimal microbial growth and antibiotic synthesis. creative-diagnostics.com The production of secondary metabolites like phenelfamycin is often species-specific and requires precise culture conditions to maximize yield. bjid.org.br

Biosynthesis and Genetic Basis of Phenelfamycin a Production

Putative Biosynthetic Pathway Elucidation

The structural complexity of Phenelfamycin A, featuring a large macrolactone core, a trisaccharide moiety, and a distinctive phenylacetyl group, points to a sophisticated biosynthetic pathway involving polyketide synthases, glycosyltransferases, and other tailoring enzymes.

The backbone of this compound is a large polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Elfamycins like this compound are assembled by Type I modular PKSs, which function as enzymatic assembly lines. nih.govnih.gov Each module within the PKS is responsible for one cycle of chain elongation, incorporating a specific two-carbon unit derived from a small carboxylic acid precursor, most commonly malonyl-CoA or methylmalonyl-CoA. nih.govyoutube.com

The PKS modules are composed of several catalytic domains, each with a specific function:

Acyltransferase (AT): Selects the appropriate extender unit (e.g., methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains. nih.gov

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons. youtube.com

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): These are optional reducing domains that act on the β-keto group of the newly added unit, resulting in a hydroxyl, a double bond, or a single bond, respectively. The combination of these domains in each module dictates the final chemical structure of the backbone. nih.gov

Thioesterase (TE): Located at the final module, this domain catalyzes the release and cyclization of the completed polyketide chain, forming the characteristic macrolactone ring. researchgate.net

Following the synthesis and cyclization of the macrolactone core, the molecule undergoes a series of post-PKS modifications, which are crucial for its biological activity. Among the most significant of these is glycosylation—the attachment of sugar moieties. This compound is adorned with a complex trisaccharide chain. This process is catalyzed by a series of specific glycosyltransferases (GTs), enzymes that transfer activated sugar molecules to an acceptor, in this case, the polyketide aglycone or another sugar in the chain. nih.govnih.gov

The genes encoding these GTs are typically found within the antibiotic's biosynthetic gene cluster. nih.govnih.gov The biosynthesis of the deoxysugars themselves, such as L-rhodinose and L-axenose found in related compounds, is also encoded by genes within the cluster. nih.govnih.gov These pathways start from common precursors like glucose-1-phosphate and involve a series of enzymatic steps including dehydration, epimerization, and reduction to generate the final TDP-activated deoxysugar ready for transfer. nih.govnih.govresearchgate.net For example, the biosynthesis of TDP-L-mycarose, a sugar found in the antibiotic tylosin, requires the sequential action of several enzymes encoded in the tyl gene cluster. nih.gov A similar enzymatic cascade is expected for the assembly of the this compound trisaccharide.

A defining feature of phenelfamycins, which classifies them as Type 3 elfamycins, is the presence of a phenylacetyl group. This moiety is not incorporated during the PKS assembly line process but is attached in a later tailoring step. The biosynthesis requires the activation of phenylacetic acid to its CoA-thioester, phenylacetyl-CoA. This activation is catalyzed by a specific phenylacetyl-CoA ligase. nih.gov Studies on Pseudomonas putida and Streptomyces species have characterized such enzymes, which are specifically induced by phenylacetic acid. nih.govnih.gov Once formed, the phenylacetyl-CoA can be used by an acyltransferase, also encoded within the BGC, to append the phenylacetyl group to a specific hydroxyl or amino group on the elfamycin scaffold.

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The genes responsible for the production of an antibiotic are almost always clustered together on the chromosome of the producing organism. Identifying and analyzing these BGCs is fundamental to understanding and potentially engineering the biosynthesis of compounds like this compound.

The search for new antibiotics and the organisms that produce them has been revolutionized by genome mining. This "bottom-up" approach involves searching through vast genomic databases for sequences that encode BGCs, rather than relying on traditional culture-based screening. nih.govmcmaster.ca

A particularly effective strategy for discovering producers of elfamycins is resistance-guided genome mining . nih.govresearchgate.net Since antibiotic producers must protect themselves from the compounds they synthesize, their BGCs often contain a self-resistance gene. researchgate.net For elfamycins, the target is the elongation factor EF-Tu. Producer organisms, therefore, harbor a resistant version of the EF-Tu gene (tuf) within or near the elfamycin BGC. researchgate.net By searching sequenced genomes for these specific resistance genes, researchers can pinpoint strains with the genetic potential to produce elfamycin-type antibiotics, including previously unknown compounds. researchgate.netsecondarymetabolites.org This approach has successfully led to the identification of novel elfamycin producers from Streptomyces species. researchgate.net

Once a potential producing strain is identified, its genome is analyzed with powerful bioinformatic tools to delineate the BGC. The antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) platform is a widely used tool for the automated identification, annotation, and analysis of secondary metabolite BGCs. rsc.orgmdpi.com

antiSMASH analyzes a genomic sequence and identifies the boundaries of a BGC by looking for the co-localization of key biosynthetic genes, such as those for PKSs, NRPSs, glycosyltransferases, and regulators. researchgate.net It predicts the type of natural product that will be synthesized and provides a detailed annotation of each gene within the cluster, comparing them to databases of known biosynthetic genes like MIBiG (Minimum Information about a Biosynthetic Gene cluster). secondarymetabolites.org This analysis allows for the construction of a putative biosynthetic pathway directly from the DNA sequence. For instance, analysis of the kirromycin (B1673653) BGC (a close relative of phenelfamycin) using such tools reveals the complete set of genes required for its synthesis, from the PKS machinery to tailoring enzymes and resistance genes. secondarymetabolites.orgresearchgate.net

Data Tables

Table 1: Putative Genes in a Model Elfamycin (Kirromycin) Biosynthetic Gene Cluster

The kirromycin BGC from Streptomyces collinus Tü 365 serves as an excellent model for understanding the genetic basis of this compound production due to the high degree of homology.

| Gene Name | Putative Function | Role in Biosynthesis |

| Core Synthesis | ||

| kirAI - kirAV | Modular Polyketide Synthase (PKS) | Forms the main polyketide backbone of the molecule. nih.gov |

| kirAVI | Hybrid PKS/Non-Ribosomal Peptide Synthetase (NRPS) | Completes the polyketide chain and incorporates the pyridone precursor. nih.gov |

| kirCI, kirCII | trans-Acyltransferases (AT) | Loads extender units (malonyl-CoA, ethylmalonyl-CoA) onto the PKS modules. researchgate.net |

| kirP | Phosphopantetheinyl Transferase (PPTase) | Activates the ACP and PCP domains of the PKS/NRPS by attaching the 4'-phosphopantetheine (B1211885) cofactor. secondarymetabolites.org |

| Precursor Supply | ||

| kirD | Aspartate-α-decarboxylase | Synthesizes β-alanine, a precursor for the pyridone moiety. secondarymetabolites.org |

| kirN | Crotonyl-CoA Reductase/Carboxylase (CCR) | Provides the ethylmalonyl-CoA extender unit. researchgate.netdtu.dk |

| Tailoring/Modification | ||

| kirM | O-Methyltransferase | Catalyzes a methylation step. dtu.dk |

| kirOI, kirOII | Cytochrome P450 Hydroxylases | Perform specific hydroxylation reactions on the polyketide backbone. dtu.dk |

| kirHI | Dieckmann Cyclase | Potentially involved in a cyclization reaction. dtu.dk |

| [homolog] | Glycosyltransferases | (Not explicitly named in all kirromycin clusters but present in related elfamycin BGCs) Attach sugar moieties to the aglycone. |

| [homolog] | Phenylacetyl-CoA Ligase/Transferase | (Hypothetical for this compound) Activates and attaches the phenylacetyl group. |

| Regulation & Resistance | ||

| kirRI, kirRII | Regulatory Proteins | Control the expression of the biosynthetic genes. researchgate.net |

| kirTI, kirTII | ABC Transporter Proteins | Export the antibiotic out of the cell, contributing to self-resistance. researchgate.net |

Enzymology of Key Biosynthetic Steps

The biosynthesis of the this compound backbone is a classic example of type I polyketide synthesis, followed by a series of enzymatic modifications that tailor the molecule to its final, biologically active form. While the specific enzymatic pathway for this compound has not been fully elucidated in dedicated studies, a comprehensive understanding can be inferred from the well-characterized biosynthesis of the closely related elfamycin, kirromycin. nih.gov The key enzymatic steps involve the assembly of the polyketide chain by a modular PKS and subsequent modifications by a suite of tailoring enzymes.

The core of the biosynthetic machinery is a large, multifunctional enzyme complex known as a modular polyketide synthase (PKS). nih.gov These PKS enzymes are organized into modules, with each module responsible for the addition and modification of a specific building block to the growing polyketide chain. The process is initiated by a loading module that primes the PKS with a starter unit, typically derived from a simple acyl-CoA precursor. Subsequent modules then catalyze the iterative condensation of extender units, most commonly malonyl-CoA or methylmalonyl-CoA. rasmusfrandsen.dk

Each PKS module contains a set of catalytic domains that carry out specific functions. The essential domains include an Acyl Carrier Protein (ACP) that tethers the growing polyketide chain, an Acyltransferase (AT) that selects and loads the appropriate extender unit onto the ACP, and a Ketosynthase (KS) that catalyzes the Claisen condensation reaction to extend the chain. rasmusfrandsen.dk Additional domains within a module, such as Ketoreductases (KR), Dehydratases (DH), and Enoyl Reductases (ER), determine the reduction state of the β-keto group of the newly added extender unit, leading to a hydroxyl group, a double bond, or a fully saturated carbon-carbon bond, respectively. rasmusfrandsen.dk The number and arrangement of these modules and their specific domains dictate the length and structural complexity of the resulting polyketide backbone.

Following the assembly-line-like synthesis on the PKS, the polyketide chain is released, often through the action of a Thioesterase (TE) domain, which can also catalyze cyclization of the molecule. nih.gov The released polyketide backbone then undergoes a series of post-PKS modifications, which are crucial for the final structure and biological activity of this compound. These tailoring reactions are catalyzed by a diverse set of enzymes encoded by genes within the same BGC. These enzymes can include:

Hydroxylases: Often cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions on the polyketide scaffold. nih.gov

Methyltransferases: These enzymes add methyl groups, typically using S-adenosylmethionine (SAM) as a methyl donor.

Glycosyltransferases: These enzymes attach sugar moieties to the polyketide backbone, which can significantly influence the compound's solubility and target interactions. nih.gov

Acyltransferases: These enzymes may add acyl groups to the molecule.

The coordinated action of these PKS and post-PKS tailoring enzymes ensures the precise and efficient synthesis of the complex this compound molecule. The presence of a kirromycin-resistant elongation factor Tu (EF-Tu) gene within the BGC is a common feature of elfamycin producers and serves as a self-resistance mechanism, preventing the antibiotic from inhibiting its own protein synthesis machinery. acs.orgnih.gov

Table 1: Putative Enzymes Involved in this compound Biosynthesis

| Putative Enzyme Class | Gene (Example from related pathways) | Proposed Function in this compound Biosynthesis |

| Modular Polyketide Synthase (PKS) | kirC (from kirromycin cluster) | Assembly of the linear polyketide backbone from starter and extender units. |

| Acyltransferase (AT) | Domain within PKS | Selects and loads acyl-CoA extender units (e.g., malonyl-CoA, methylmalonyl-CoA). |

| Ketosynthase (KS) | Domain within PKS | Catalyzes Claisen condensation to elongate the polyketide chain. |

| Ketoreductase (KR) | Domain within PKS | Reduces β-keto groups to hydroxyl groups. |

| Dehydratase (DH) | Domain within PKS | Dehydrates β-hydroxy groups to form double bonds. |

| Enoyl Reductase (ER) | Domain within PKS | Reduces double bonds to form saturated carbon-carbon bonds. |

| Thioesterase (TE) | kirC (C-terminal domain) | Releases the completed polyketide chain from the PKS. |

| Cytochrome P450 Hydroxylase | kirH (from kirromycin cluster) | Catalyzes specific hydroxylation reactions on the polyketide backbone. |

| Methyltransferase | kirG (from kirromycin cluster) | Adds methyl groups to specific positions on the molecule. |

| Glycosyltransferase | - | Transfers sugar moieties to the polyketide scaffold (if applicable). |

| Resistance Gene (EF-Tu) | kirR (from kirromycin cluster) | Provides self-resistance to the producing organism. acs.org |

Molecular Mechanism of Action of Phenelfamycin a

Inhibition of Bacterial Protein Synthesis

Phenelfamycin A exerts its antibacterial effect by potently inhibiting the process of protein biosynthesis within bacterial cells. nih.govresearchgate.netnih.gov Like other members of the elfamycin class, its primary molecular target is the essential translation elongation factor Tu (EF-Tu). mcmaster.canih.govnih.gov By interfering with the function of EF-Tu, this compound effectively stalls the elongation phase of translation, a critical step in the creation of proteins necessary for bacterial survival. nih.govsigmaaldrich.com

Specific Interaction with Elongation Factor-Tu (EF-Tu)

The central mechanism of this compound involves its direct and specific binding to bacterial Elongation Factor-Tu (EF-Tu). nih.govnih.gov EF-Tu is a crucial GTPase that, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome during the elongation cycle of protein synthesis. nih.govfrontiersin.org The interaction of this compound with EF-Tu disrupts this tightly regulated cycle.

As an analog of kirromycin (B1673653), this compound is understood to bind to EF-Tu in a manner similar to other antibiotics in this subclass, such as aurodox (B605688). nih.govnih.gov Structural studies of the EF-Tu:GDP:aurodox complex reveal that the antibiotic binds at the interface between domain 1 and domain 3 of the protein. nih.govnih.gov This binding pocket is distinct from the binding sites for nucleotides (GTP/GDP) and aa-tRNA. nih.gov The ability of mutations in these domains to confer resistance to kirromycin-type antibiotics further supports the location of this binding site. nih.gov

Upon binding, this compound induces a significant conformational change in EF-Tu. nih.gov This mechanism is characteristic of the kirromycin subclass of elfamycins. nih.gov Even when EF-Tu is bound to GDP (its 'off' state), the antibiotic forces the protein into a conformation that mimics its GTP-bound ('on') state. nih.govnih.gov Essentially, this compound locks EF-Tu into an active-like conformation, irrespective of the bound guanine (B1146940) nucleotide. nih.gov This induced conformational change is critical to its inhibitory action, as it prevents the proper cycling of EF-Tu between its GTP and GDP forms, which is necessary for its function. embopress.org

The conformational locking of EF-Tu on the ribosome is the ultimate cause of the cessation of protein synthesis. nih.gov In a normal translation cycle, after a correct codon-anticodon match, EF-Tu hydrolyzes GTP to GDP, causing a large conformational change that leads to its release from the ribosome, allowing the aa-tRNA to fully accommodate into the A-site. embopress.orgnih.govnih.gov this compound, by holding EF-Tu in a GTP-like state, prevents this release. nih.govnih.gov The EF-Tu:GDP complex remains trapped on the ribosome, physically blocking the A-site and preventing the next ternary complex (EF-Tu:GTP:aa-tRNA) from binding. nih.govnih.gov This effectively halts the elongation cycle, as no new amino acids can be delivered to the growing polypeptide chain. nih.gov

A key biochemical effect of this compound and related kirromycin-type antibiotics is the stimulation of the intrinsic GTPase activity of EF-Tu. nih.gov Normally, this GTP hydrolysis is tightly controlled and triggered by successful codon recognition on the ribosome. embopress.org However, this compound binding enhances this activity even in the absence of the ribosome. nih.govnih.gov This effect is consistent with the antibiotic stabilizing a conformation of EF-Tu that is favorable for GTP hydrolysis. nih.gov Structural analysis of the related antibiotic aurodox in complex with EF-Tu suggests that the antibiotic binding causes a reorientation of a key histidine residue (His-85) toward the nucleotide-binding site, which may stabilize the transition state of the GTP hydrolysis reaction. nih.gov

The elfamycins can be grouped into at least two major subclasses based on their precise mechanism of action, exemplified by the distinct effects of the kirromycin and pulvomycin (B1679863) groups. mcmaster.canih.gov

This compound, Kirromycin, and Aurodox: These antibiotics share a common mechanism. nih.govnih.gov They bind to EF-Tu and lock it in a permanent "on-like" state, which traps the EF-Tu:GDP complex on the ribosome after GTP hydrolysis. nih.govnih.gov This action prevents the subsequent steps of the elongation cycle. nih.gov Their activity is characterized by the stimulation of EF-Tu's GTPase function and the inability of the factor to dissociate from the ribosome. nih.govnih.gov

Pulvomycin: In contrast, pulvomycin inhibits protein synthesis by preventing the formation of the active ternary complex (EF-Tu:GTP:aa-tRNA) in the first place. mcmaster.canih.govmcmaster.ca It binds to EF-Tu and induces a conformation that is incompatible with aa-tRNA binding. nih.gov Therefore, instead of trapping EF-Tu on the ribosome, pulvomycin prevents it from productively engaging with the ribosome at all. nih.govmcmaster.ca While pulvomycin also affects EF-Tu's interaction with guanine nucleotides, increasing its affinity for GTP, its primary inhibitory action is blocking aa-tRNA association. nih.gov Unlike kirromycin, the modest stimulation of GTPase activity by pulvomycin is not further enhanced by the presence of ribosomes. nih.gov

The following table summarizes the key mechanistic differences between these elfamycin subclasses.

| Feature | This compound / Kirromycin / Aurodox | Pulvomycin |

| Primary Mechanism | Prevents dissociation of EF-Tu:GDP from the ribosome. nih.govnih.gov | Prevents formation of the EF-Tu:GTP:aa-tRNA ternary complex. mcmaster.camcmaster.ca |

| Effect on EF-Tu Conformation | Induces and locks a GTP-like conformation. nih.gov | Induces a conformation that blocks aa-tRNA binding. nih.gov |

| Interaction with Ribosome | Traps EF-Tu on the ribosome, stalling elongation. nih.gov | Prevents EF-Tu from delivering aa-tRNA to the ribosome. mcmaster.ca |

| GTPase Stimulation | Strong stimulation of EF-Tu's intrinsic GTPase activity. nih.govnih.govnih.gov | Modest stimulation; not further enhanced by the ribosome. nih.gov |

| Binding Site on EF-Tu | Interface of domains 1 and 3. nih.govnih.gov | Cleft between domains 1 and 2. researchgate.net |

High-Resolution Structural Studies of this compound-EF-Tu Interactions

As of the current scientific literature, there are no publicly available high-resolution X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of this compound in complex with its target, the elongation factor Tu (EF-Tu). The absence of such detailed structural data for this compound itself means that a precise, atomic-level description of its direct interaction with EF-Tu is not yet possible.

However, this compound belongs to the broader class of elfamycin antibiotics, for which a significant body of structural work exists for other members. nih.govnih.govwikipedia.orgresearchgate.netmcmaster.ca These studies, conducted on analogs such as aurodox (a member of the kirromycin family), enacyloxin IIa, pulvomycin, and GE2270A, provide crucial insights into the general mechanisms by which this class of antibiotics inhibits EF-Tu function. By examining the high-resolution structures of these related compounds in complex with EF-Tu, it is possible to infer the likely mode of action of this compound.

Elfamycins generally function by binding to EF-Tu and locking it in a specific conformational state, thereby disrupting the process of protein synthesis. mcmaster.ca Structural studies on different elfamycins have revealed two primary mechanisms of inhibition. nih.gov One class, typified by kirromycin and enacyloxin IIa, binds to a pocket at the interface of domains I and III of EF-Tu. nih.govnih.gov This binding event stabilizes the GTP-bound conformation of EF-Tu, even after GTP hydrolysis to GDP. nih.gov Consequently, the EF-Tu•GDP complex remains locked onto the ribosome, preventing the release of the factor and stalling translation. mcmaster.ca

A second class of elfamycins, including pulvomycin and GE2270A, also binds to EF-Tu but through a different mechanism. These antibiotics interfere with the formation of the ternary complex, which consists of EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA). nih.govrcsb.org High-resolution crystal structures show that pulvomycin binds at the interface of all three domains of EF-Tu, sterically hindering the binding of aa-tRNA. rcsb.org GE2270A binds primarily to domain II, also blocking the accommodation of aa-tRNA. rcsb.orgnih.gov

Given that this compound is a member of the elfamycin family, it is highly probable that it employs one of these established mechanisms to inhibit EF-Tu. However, without direct structural evidence, the precise details of its binding site and the conformational changes it induces in EF-Tu remain speculative. The following table summarizes the key high-resolution structural studies that have been conducted on representative elfamycin analogs, which collectively inform our understanding of the potential molecular mechanism of this compound.

| Antibiotic Analog | PDB ID | Organism (EF-Tu) | Resolution (Å) | Key Findings |

| Aurodox (Kirromycin-like) | 1G5T | Thermus thermophilus | 2.0 | Binds to EF-Tu•GDP and induces a GTP-like conformation, locking EF-Tu on the ribosome. nih.gov |

| Enacyloxin IIa | 2BVN | Escherichia coli | 2.3 | Binds at the interface of domains 1 and 3, overlapping with the kirromycin binding site. rcsb.org |

| Pulvomycin | 2C78 | Thermus thermophilus | 1.4 | Binds at the junction of the three EF-Tu domains, preventing the binding of aminoacyl-tRNA. rcsb.org |

| GE2270A | 1D8T | Escherichia coli | 2.35 | Binds to domain II, sterically clashing with the aminoacyl-tRNA binding site and preventing the GDP-to-GTP conformational change. rcsb.org |

Spectrum of Antimicrobial Activity of Phenelfamycin a

In Vitro Antibacterial Efficacy

In vitro studies have been crucial in defining the antibacterial profile of Phenelfamycin A, revealing its activity against clinically relevant bacteria.

This compound exhibits potent activity against Gram-positive anaerobic bacteria. nih.gov Research has consistently shown that the phenelfamycin complex, including this compound, is effective against Clostridium difficile, a significant cause of antibiotic-associated colitis. nih.gov The initial selection of these antibiotics was based on their activity against such anaerobic bacteria. nih.gov

This compound has demonstrated in vitro activity against the Gram-negative bacterium Neisseria gonorrhoeae. nih.gov This is a noteworthy finding, as this species is a significant human pathogen. Further research into the phenelfamycin family has highlighted the potential of these compounds against this bacterium, particularly in the context of rising antibiotic resistance. nih.govresearchgate.netacs.orgaminer.cn

Studies have confirmed that this compound is active against Streptococci in vitro. nih.gov Streptococci are a genus of Gram-positive bacteria responsible for a wide range of human infections.

Comparative Antimicrobial Activity within the Phenelfamycin Complex (A vs. B, E, F, G, H)

The phenelfamycin complex consists of several related compounds (A, B, C, E, F, G, H, and unphenelfamycin), which exhibit variations in their antimicrobial profiles. nih.govnih.gov All tested phenelfamycins, including A, B, E, and F, have shown activity against Gram-positive anaerobes. nih.gov

More recent investigations have focused on specific members of the complex. For instance, Phenelfamycin B has shown impressive antibacterial activity against multidrug-resistant Neisseria gonorrhoeae, with a reported Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL. nih.govacs.org This activity is attributed to the inhibition of the essential translation factor EF-Tu. nih.govresearchgate.net

Table 1: Comparative Activity of Phenelfamycin B

| Compound | Target Organism | Reported MIC | Source(s) |

|---|---|---|---|

| Phenelfamycin B | Multidrug-Resistant Neisseria gonorrhoeae | ~ 1 µg/mL | nih.gov, researchgate.net, acs.org |

Phenelfamycins G and H, newer members of the family, exhibit a distinct and narrow antibacterial spectrum. nih.gov Their most pronounced inhibitory activity is against Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium linked to the skin condition acne vulgaris. nih.govresearchgate.net These compounds are structurally different from phenelfamycins E and F, featuring an additional hydroxy group. nih.gov

Table 2: Specific Activity of Phenelfamycins G and H

| Compound | Target Organism | Key Finding | Source(s) |

|---|---|---|---|

| Phenelfamycin G | Propionibacterium acnes | Pronounced inhibitory activity | nih.gov, researchgate.net |

| Phenelfamycin H | Propionibacterium acnes | Pronounced inhibitory activity | nih.gov, researchgate.net |

Role in Addressing Multidrug-Resistant Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria is a major global health challenge, necessitating the discovery of new antibiotics. nih.govacs.org The phenelfamycin family has emerged as a group of interest in this area. The potent activity of Phenelfamycin B against MDR strains of Neisseria gonorrhoeae underscores the potential of this antibiotic class. nih.govresearchgate.netacs.orgaminer.cn N. gonorrhoeae has developed resistance to many classes of antibiotics, making the discovery of agents with novel mechanisms of action, such as the inhibition of EF-Tu by phenelfamycins, particularly valuable. nih.govvt.eduwikipedia.org A resistance-based genome mining approach has been successfully used to identify producers of elfamycin antibiotics, like phenelfamycin, that are active against these challenging pathogens. nih.govacs.orgaminer.cn

Structure Activity Relationship Sar Studies of Phenelfamycin a and Analogues

Identification of Pharmacophores and Key Structural Motifs for Activity

The antibacterial activity of Phenelfamycin A and its congeners is intrinsically linked to their ability to bind to and inhibit the function of EF-Tu, a crucial protein in bacterial protein synthesis. The core chemical scaffold of the phenelfamycins serves as the primary pharmacophore. All phenelfamycins that have been tested, including this compound, B, C, E, F, and unphenelfamycin, have demonstrated activity against Gram-positive anaerobic bacteria, such as Clostridium difficile. nih.gov This indicates that the fundamental molecular framework is essential for their biological function.

A significant finding in the SAR of this class of antibiotics is that the pyridone ring, which is a characteristic feature of other elfamycins like kirromycin (B1673653), is not a prerequisite for the inhibition of EF-Tu. researchgate.net Phenelfamycins, which lack this moiety, still effectively inhibit poly(U)-dependent poly(Phe) synthesis and stimulate the GTPase activity associated with EF-Tu. researchgate.net This suggests that the core structure of the phenelfamycins themselves contains the essential motifs for interaction with the target protein. The antibacterial activity of Phenelfamycin B against multidrug-resistant Neisseria gonorrhoeae has been directly attributed to the inhibition of protein biosynthesis through binding to EF-Tu. nih.gov

Impact of Specific Moieties on EF-Tu Binding and Inhibition

The macrolactone core is a defining feature of the phenelfamycin structure and is central to its antibiotic activity. This large ring structure provides the necessary scaffold to position other functional groups for optimal interaction with the EF-Tu protein. The conformational flexibility and rigidity of this core are likely critical in adopting the correct three-dimensional shape for binding to the target.

The presence of a phenylacetyl group is a distinguishing characteristic of the phenelfamycins. While the precise influence of this substitution on the biological activity of this compound has not been explicitly detailed in available literature, it is a significant structural component that differentiates it from other members of the elfamycin family. This aromatic group may contribute to the binding affinity and specificity for EF-Tu through hydrophobic or other interactions.

A notable structural variation within the phenelfamycin family is the presence of an additional hydroxyl group at the C-30 position in Phenelfamycins G and H. nih.govacs.org This modification is not found in other known elfamycin-type antibiotics. nih.govacs.org Phenelfamycins G and H, which are otherwise structurally analogous to phenelfamycins E and F, exhibit a narrow antibacterial spectrum with pronounced inhibitory activity against Propionibacterium acnes. nih.govacs.org This suggests that the introduction of a hydroxyl group at this specific position significantly influences the molecule's interaction with the EF-Tu of certain bacterial species, thereby altering its spectrum of activity.

The following table summarizes the minimum inhibitory concentrations (MICs) for Phenelfamycins G and H against various bacteria, highlighting their specific activity.

| Bacterium | MIC (µg/mL) of Phenelfamycin G | MIC (µg/mL) of Phenelfamycin H |

| Propionibacterium acnes | 0.25 | 0.125 |

| Staphylococcus aureus | >128 | >128 |

| Enterococcus faecalis | >128 | >128 |

| Escherichia coli | >128 | >128 |

Methodologies for SAR Elucidation (e.g., analogue synthesis, computational modeling)

The elucidation of the structure-activity relationships of complex natural products like this compound typically involves a combination of synthetic chemistry and biological evaluation. The synthesis of analogues with systematic modifications to the parent structure allows researchers to probe the importance of different functional groups and structural motifs. For instance, the preparation of a series of derivatives with alterations in the trisaccharide moiety, the macrolactone core, or the phenylacetyl substituent would provide valuable insights into their respective contributions to EF-Tu binding and antibacterial activity.

In addition to synthetic approaches, computational modeling and molecular docking studies are powerful tools for investigating the interactions between a ligand and its target protein at the molecular level. Such studies could predict the binding mode of this compound within the EF-Tu protein, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information can then be used to rationalize existing SAR data and to design new analogues with improved activity. While the potential for these methodologies is significant, specific studies detailing the synthesis of a broad range of this compound analogues or comprehensive computational modeling of its binding to EF-Tu are not widely reported in the current scientific literature.

Synthetic and Semisynthetic Approaches to Phenelfamycin a and Analogues

Approaches to Total Synthesis of the Core Scaffold

As of the latest available research, a complete total synthesis of Phenelfamycin A has not been reported in peer-reviewed literature. However, the synthetic strategies developed for other members of the elfamycin family, such as aurodox (B605688) and efrotomycin, provide a roadmap for accessing the complex core structure of this compound. These approaches highlight the significant challenges posed by the molecule's dense stereochemistry, the polyene chains, and the unique glycosidic linkages.

Key synthetic challenges in constructing the this compound scaffold would include:

Stereocontrolled synthesis of the highly substituted tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings: These fragments contain multiple contiguous stereocenters that demand precise control during their synthesis.

Construction of the polyene side chains: The conjugated polyene systems are susceptible to isomerization and degradation, requiring mild and efficient methods for their formation and introduction.

Glycosylation reactions: The formation of the glycosidic bonds between the saccharide units and the aglycone is a critical step that requires careful selection of protecting groups and activation methods to ensure the correct anomeric configuration.

Macrolactonization: The final ring-closing step to form the large macrolactone core is often a low-yielding process that is highly dependent on the conformation of the linear precursor.

Synthetic efforts towards other complex polyketide antibiotics have utilized a variety of advanced organic reactions that would be applicable to a future synthesis of this compound. For instance, the synthesis of other complex antibiotics has employed ruthenium-catalyzed cycloadditions to construct core ring systems. nih.gov

Semisynthetic Modifications for Enhanced Activity or Spectrum

Given the challenges of total synthesis, semisynthetic modification of the naturally occurring this compound and related elfamycins presents a more immediate route to novel analogues. This approach involves chemically altering the parent molecule to enhance its antibacterial activity, broaden its spectrum, or improve its pharmacokinetic properties. While specific semisynthetic modifications of this compound are not extensively documented, strategies applied to other complex antibiotics provide a clear precedent.

For example, modifications of the primary hydroxyl groups in aminoglycoside antibiotics, such as kanamycin (B1662678) A, have been shown to overcome resistance mechanisms. mdpi.com Similar strategies could be envisioned for this compound, targeting its various hydroxyl groups for selective modification. The introduction of basic amino acid moieties to antibiotics like pactamycin (B1678277) has been shown to maintain antimicrobial activity while reducing toxicity, a strategy that could be explored for this compound. mdpi.com

Potential sites for modification on the this compound molecule include:

The peripheral hydroxyl groups: These can be functionalized to introduce new chemical entities that may interact with different biological targets or alter the molecule's solubility.

The carboxylic acid moiety: This group provides a handle for amide bond formation, allowing for the attachment of various side chains.

The polyene chains: Modifications to the polyene systems could impact the molecule's conformation and binding affinity to its target.

The goal of these modifications is often to create derivatives with improved properties, such as enhanced efficacy against resistant strains or a more favorable therapeutic index.

Rational Design and Synthesis of this compound Analogues

Rational drug design, informed by the structure-activity relationships (SAR) of the elfamycin class of antibiotics, offers a powerful approach to developing novel analogues with tailored properties. This strategy relies on understanding how specific structural features of this compound contribute to its biological activity.

The discovery of naturally occurring analogues of this compound, such as Phenelfamycins G and H which feature an additional hydroxyl group at the C-30 position, highlights that the core scaffold is amenable to structural variation. researchgate.netnih.gov This natural diversification provides valuable insights for synthetic efforts aimed at biological optimization.

Key areas for structural diversification in this compound analogues include:

Modification of the saccharide units: Altering the sugar moieties or their linkages could impact target recognition and binding affinity.

Variation of the phenylacetyl group: Replacing the phenylacetyl side chain with other acyl groups could modulate the molecule's lipophilicity and cellular uptake.

The identification of Phenelfamycin B, a linear polyketide with potent activity against multidrug-resistant Neisseria gonorrhoeae, underscores the potential of exploring different structural motifs within the broader elfamycin family. nih.gov

The conjugation of this compound to other molecules via chemical linkers represents a promising strategy to develop targeted therapies or to overcome drug resistance. This approach can be used to create antibiotic-antibody conjugates (AACs) or to attach the antibiotic to molecules that can facilitate its entry into bacterial cells.

The choice of linker is critical and can be broadly categorized as:

Cleavable linkers: These are designed to be stable in circulation but are cleaved under specific conditions found at the target site, releasing the active antibiotic.

Non-cleavable linkers: These form a stable bond between the antibiotic and the carrier molecule.

Strategies for conjugating small-molecule antibiotics to antimicrobial peptides (AMPs) have been explored to enhance their efficacy. nih.gov Such an approach could be applied to this compound, potentially creating a conjugate with a dual mechanism of action. The functional groups on this compound, such as hydroxyl and carboxyl groups, provide convenient points for the attachment of these linkers.

Bacterial Resistance Mechanisms to Elfamycin Type Antibiotics Including Phenelfamycin a

Intrinsic Resistance Mechanisms in Producing Organisms (Self-Resistance)

Organisms that produce antibiotics must possess inherent defense mechanisms to avoid self-intoxication. These self-resistance strategies are often encoded within the same genetic blueprint responsible for the antibiotic's synthesis.

A common strategy for self-resistance in antibiotic-producing microbes is the inclusion of resistance-conferring genes within the antibiotic's biosynthetic gene cluster (BGC). nih.govresearchgate.netaminer.cn This ensures that the machinery for protection is co-regulated with the production of the antibiotic. In the case of elfamycin producers, such as certain Streptomyces species, genome mining has revealed the presence of genes encoding for a kirromycin-resistant Elongation Factor-Tu (EF-Tu) within the BGCs. nih.govaminer.cn EF-Tu is the cellular target of elfamycins. nih.govaminer.cnnih.gov By producing a modified, resistant version of EF-Tu, the organism can continue its essential protein synthesis processes even in the presence of the antibiotic it manufactures. nih.govaminer.cn This resistance-guided approach has been instrumental in the discovery of novel elfamycin producers, including a producer of Phenelfamycin B. nih.govaminer.cn

Beyond producing a resistant target protein, producing organisms employ enzymatic methods to neutralize the antibiotic. One such mechanism is the use of efflux pumps, which actively transport the antibiotic out of the cell. For the elfamycin antibiotic factumycin, self-resistance is conferred by an ABC transporter protein named FacT. researchgate.netrsc.org This transporter, encoded within the factumycin BGC, effectively pumps the antibiotic out of the cellular environment, preventing it from reaching its intracellular target. researchgate.netrsc.org

Interestingly, not all elfamycin producers rely on a resistant EF-Tu. For instance, the producer of enacyloxin IIa, Frateuria sp. W-315, does not encode a resistant version of EF-Tu. nih.gov This suggests the existence of alternative self-resistance mechanisms in different producer strains, which may include enzymatic modification or degradation of the antibiotic, although these are less well-characterized for the elfamycin family.

Acquired Resistance Mechanisms in Pathogenic Bacteria

Pathogenic bacteria can develop resistance to elfamycins through genetic mutations or the acquisition of resistance genes. These mechanisms allow them to survive and proliferate in the presence of the antibiotic.

The primary mechanism of acquired resistance to elfamycins in pathogenic bacteria is the alteration of the drug's target, EF-Tu. mcmaster.caresearchgate.net Mutations in the tuf genes, which encode for EF-Tu, can lead to amino acid substitutions that decrease the binding affinity of the antibiotic to the protein. mcmaster.caresearchgate.netmcmaster.ca This reduced affinity means that higher concentrations of the antibiotic are required to inhibit protein synthesis, rendering the standard therapeutic concentrations ineffective. Several mutations in E. coli EF-Tu have been identified that confer resistance to elfamycins like pulvomycin (B1679863) and enacyloxin IIa. nih.govmcmaster.ca

| Organism | Antibiotic | Resistance Mechanism | Reference |

| Escherichia coli | Pulvomycin, Enacyloxin IIa | Mutations in EF-Tu | nih.govmcmaster.ca |

| Planobispora rosea | GE2270 A | EF-Tu resistant to the inhibitor | mcmaster.ca |

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. mdpi.comwikipedia.orgnih.govfrontiersin.org This mechanism can contribute to both intrinsic and acquired resistance. wikipedia.org The overexpression of efflux pumps can prevent the intracellular accumulation of an antibiotic to a concentration high enough to be effective. mdpi.comfrontiersin.org While a direct link to Phenelfamycin A resistance via specific efflux pumps in pathogenic bacteria is not yet extensively documented in dedicated studies, the broad substrate profiles of many multidrug resistance (MDR) efflux pumps suggest they are a likely contributor to reduced susceptibility. nih.govfrontiersin.org Efflux pumps are a known mechanism of resistance for many classes of antibiotics in both Gram-positive and Gram-negative bacteria. nih.gov

| Efflux Pump Family | Energy Source | General Function | Reference |

| ATP-binding cassette (ABC) | ATP hydrolysis | Export of various substrates | nih.gov |

| Major facilitator superfamily (MFS) | Proton motive force | Export of a wide range of compounds | nih.gov |

| Resistance-nodulation-division (RND) | Proton motive force | Export of drugs and other toxic compounds | nih.gov |

| Small multidrug resistance (SMR) | Proton motive force | Export of small toxic molecules | wikipedia.org |

Resistance-Guided Discovery Approaches in Identifying Novel Elfamycin Producers

The knowledge of self-resistance mechanisms in antibiotic-producing organisms has paved the way for innovative discovery strategies. One such strategy is resistance-guided discovery, which leverages the fact that the gene conferring resistance is often located within or near the biosynthetic gene cluster (BGC) responsible for producing the antibiotic. acs.orgnih.gov By searching bacterial genomes for known resistance genes, researchers can identify potential producers of new or known antibiotics. researchgate.net

This approach has been successfully applied to discover novel producers of elfamycins. acs.org Researchers hypothesized that bacteria containing a kirromycin-resistant EF-Tu gene (EF-TuKirR) were likely to be elfamycin producers. acs.orgresearchgate.net They used the sequence of this resistance gene as a probe in genome mining efforts targeting various Streptomyces species. acs.orgresearchgate.net

This bioinformatic screening led to the identification of several Streptomyces isolates that possessed a kirromycin-resistant EF-Tu gene within a predicted natural product BGC. acs.orgnih.gov One of these strains, which was not previously known to create an elfamycin, was selected for further study. Through activity-guided purification of its culture extracts, the strain was confirmed to be a producer of phenelfamycin B. acs.orgnih.gov This work not only identified a new producer of a known compound but also located the BGC for phenelfamycin. researchgate.net The produced phenelfamycin B demonstrated significant antibacterial activity against multidrug-resistant Neisseria gonorrhoeae, highlighting the potential of this discovery method to uncover medically relevant compounds. acs.orgnih.gov

The table below summarizes the key findings from this resistance-guided discovery approach.

| Step | Description | Key Finding / Outcome | Reference |

| Hypothesis | Organisms that produce elfamycin antibiotics must possess a self-resistance gene, which is likely a modified EF-Tu gene located within the antibiotic's BGC. | The presence of a kirromycin-resistant EF-Tu (EF-TuKirR) gene can be used as a marker to identify potential elfamycin producers. | acs.orgresearchgate.net |

| Method | Genome mining of Streptomyces spp. was conducted using the sequence of EF-TuKirR as a query. | Three isolates were identified that harbored a EF-TuKirR gene within a predicted natural product BGC. | acs.orgnih.gov |

| Analysis | One of the identified isolates, not previously known to produce elfamycins, was cultivated, and its metabolites were extracted. | Activity-guided purification of the extract was performed to isolate the bioactive compound. | acs.orgnih.gov |

| Identification | The isolated active compound was structurally characterized. | The compound was identified as phenelfamycin B, a known elfamycin antibiotic. | acs.orgnih.gov |

| Validation | The antibacterial activity of the isolated phenelfamycin B was tested. | The compound showed potent activity against multidrug-resistant Neisseria gonorrhoeae with a Minimum Inhibitory Concentration (MIC) of ~1 μg/mL. | acs.orgnih.gov |

| Conclusion | The resistance-guided discovery approach successfully identified a novel producer of phenelfamycin B and its associated BGC. | This strategy is a viable and effective method for discovering new and overlooked antibiotics to combat antimicrobial resistance. | acs.orgacs.org |

Broader Implications and Future Research Directions

Elucidating Unexplored Biosynthetic Pathways and Enzymes

A primary area of future research lies in the complete elucidation of the biosynthetic pathways responsible for producing phenelfamycins. While genome mining has successfully identified the biosynthetic gene clusters (BGCs) for some elfamycins, including phenelfamycin, a detailed functional characterization of each enzyme is still needed. acs.orgnih.gov A common strategy for discovering producers of these antibiotics involves resistance-guided genome mining. acs.orgnih.gov This approach leverages the fact that antibiotic-producing organisms carry self-resistance genes, often located within the same BGC, to protect themselves. acs.orgnih.govmcmaster.ca By searching for these resistance genes, such as those encoding a kirromycin-resistant elongation factor Tu (EF-Tu), researchers can pinpoint novel producers and their corresponding BGCs. acs.orgnih.gov

For instance, this resistance-based approach led to the identification of a Streptomyces isolate as a producer of phenelfamycin B. acs.orgnih.govmcmaster.ca Further investigation into these BGCs will uncover novel enzymatic functions and mechanisms. The biosynthesis of complex polyketides like Phenelfamycin A involves a suite of specialized enzymes, including polyketide synthases (PKS), tailoring enzymes that perform oxidations, reductions, and glycosylations. Understanding these enzymes not only provides insight into how these molecules are made but also offers a toolbox for bioengineering. In some related antibiotics, such as elloramycin, the genes for biosynthesis are not found in a single cluster but are located in different chromosomal loci, a possibility that should be considered for phenelfamycins and could complicate their study. researchgate.net Future work should focus on heterologous expression of the phenelfamycin BGC and in vitro reconstitution of key enzymatic steps to fully understand the catalytic cascade.

Design of Next-Generation Elfamycin Antibiotics with Improved Efficacy and Resistance Profiles

While natural elfamycins like this compound show promising activity, their therapeutic potential has been hampered by issues such as poor solubility and suboptimal pharmacokinetic profiles. nih.govresearchgate.netnih.gov A significant future direction is the rational design and semi-synthesis of next-generation elfamycin analogs with improved drug-like properties. This field, often called "medicinal chemistry," aims to modify the natural product scaffold to enhance efficacy, improve solubility, and broaden the spectrum of activity.

Several strategies can be employed:

Synthetic Modification : Total synthesis of elfamycins, though complex, provides ultimate control over the structure and allows for the creation of analogs that are inaccessible through biological methods. acs.org

Biosynthetic Engineering : By manipulating the BGC, it may be possible to create novel derivatives. This involves adding, deleting, or swapping genetic modules to alter the polyketide backbone or tailoring steps. news-medical.netumich.edu Recent advances have shown that protein engineering can be used to incorporate unique chemical moieties, such as fluorine atoms, into antibiotic structures to enhance their properties. news-medical.netumich.edu

Precursor-Directed Biosynthesis : Feeding the producing organism with synthetic, non-natural precursor molecules can lead to their incorporation into the final structure, generating novel phenelfamycin variants.

The goal is to develop derivatives that retain the potent inhibition of EF-Tu while overcoming the pharmacological limitations of the parent compounds. The successful development of LFF571, a derivative of the elfamycin GE2270 A that has completed Phase 2 clinical trials, demonstrates the viability and potential of this approach for the entire class. nih.govresearchgate.net

Combination Therapies Involving this compound

The use of antibiotics in combination is a well-established strategy to enhance efficacy, reduce the likelihood of resistance development, and in some cases, achieve synergistic killing of pathogens. mdpi.commdpi.com Future research should systematically investigate the potential of this compound in combination therapies. Studies on the related elfamycin, factumycin, have shown unexpected synergy with tetracyclines against Gram-negative bacteria. rsc.org Factumycin has also demonstrated increased activity against multidrug-resistant Acinetobacter baumannii when combined with other antibiotics like penicillin G and daptomycin (B549167) in vitro. nih.gov

This suggests that this compound could also exhibit synergistic or additive effects when paired with other antimicrobial agents. Potential combination partners could include antibiotics with different mechanisms of action, such as cell wall synthesis inhibitors (e.g., β-lactams) or DNA replication inhibitors (e.g., fluoroquinolones). Such combinations could be particularly effective against challenging multidrug-resistant organisms. Clinical trials would be necessary to validate the efficacy and safety of these combinations.

Advanced Computational and In Silico Studies for Drug Design

Computational tools are becoming indispensable in modern drug discovery and development. nih.gov For this compound, in silico approaches can accelerate research in several key areas:

Target Interaction Modeling : Molecular docking and simulation studies can provide detailed insights into the binding of this compound to its target, the bacterial elongation factor EF-Tu. b-cdn.netmdpi.com These models can help explain the compound's mechanism of action at an atomic level and guide the design of new derivatives with enhanced binding affinity and specificity.

Genome Mining : As demonstrated by the discovery of phenelfamycin producers, computational analysis of bacterial genomes is a powerful tool for identifying novel BGCs. acs.orgnih.govresearchgate.net Advanced algorithms can predict the chemical structures of natural products directly from DNA sequence data, prioritizing the most promising candidates for isolation and characterization. nih.gov

Structure Elucidation Support : Computational methods, combined with techniques like cryo-electron microscopy, have been instrumental in visualizing the high-resolution structures of elfamycins bound to the ribosome-EF-Tu complex. nih.gov These structural snapshots provide a blueprint for understanding how these antibiotics stall protein synthesis and can inform the design of more potent inhibitors.

By integrating computational predictions with experimental validation, researchers can streamline the discovery and optimization of next-generation elfamycin antibiotics.

Role of this compound in Antimicrobial Stewardship and Combating Drug Resistance

Antimicrobial stewardship refers to a coordinated set of strategies to improve the appropriate use of antimicrobial medications. theific.orgucsf.edu The goal is to enhance patient outcomes, reduce microbial resistance, and decrease the spread of infections caused by multidrug-resistant organisms. theific.org this compound and its future derivatives have a potentially significant role to play in this global effort.

The primary value of the elfamycin class is its novel mechanism of action. These antibiotics target EF-Tu, a protein essential for bacterial translation that is not targeted by any currently approved clinical drugs. acs.orgnih.gov This novelty means that there is no pre-existing cross-resistance from other antibiotic classes. nih.gov The demonstrated in vitro activity of phenelfamycins against clinically important pathogens, including multidrug-resistant Neisseria gonorrhoeae and anaerobic bacteria like Clostridium difficile, underscores their potential utility. acs.orgmcmaster.canih.gov

Introducing an entirely new class of antibiotics into clinical practice is a core principle of antimicrobial stewardship, as it provides new options for treating resistant infections and can help preserve the efficacy of older drugs. Furthermore, some related antibiotics have shown a high barrier to the development of resistance, a highly desirable trait for any new antimicrobial. uea.ac.uk If this compound or its derivatives prove to have a similar characteristic, their value in combating the escalating threat of drug resistance would be immense. supdigital.org

Q & A

Basic Research Questions

Q. What are the established methodologies for assessing the antimicrobial activity of Phenelfamycin A in vitro?

- Methodological Answer : Standard protocols involve broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains. Include controls for solvent effects (e.g., DMSO) and reference antibiotics (e.g., vancomycin). Ensure adherence to CLSI guidelines for reproducibility .

- Data Considerations : Report MIC values with ±1 log₂ dilution precision, and specify bacterial strains using ATCC codes. Tabulate results with comparisons to known antibiotics (Table format per CLSI standards) .

Q. How should researchers design dose-response studies for this compound in animal models?

- Experimental Design : Use a logarithmic dosing regimen (e.g., 2.5–80 mg/kg) in murine infection models, with endpoints including survival rates, bacterial load reduction (CFU/mL), and toxicity markers (e.g., serum creatinine). Randomize treatment groups and blind assessments to reduce bias .

- Statistical Framework : Apply ANOVA with post-hoc Tukey tests; justify sample sizes via power analysis (α=0.05, β=0.2). Include dose-response curves with EC₅₀/ED₅₀ calculations .

Q. What are the key parameters for validating this compound’s stability in formulation studies?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV analysis. Monitor degradation products and quantify active ingredient retention (±5% acceptable variance). Reference ICH Q1A guidelines for protocol standardization .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across bacterial strains be systematically analyzed?

- Contradiction Resolution : Perform meta-analysis of published MIC data, stratifying by bacterial membrane permeability (e.g., porin mutations) or efflux pump expression. Use multivariate regression to identify confounding variables (e.g., pH, inoculum size) .

- Case Study : A 2023 study resolved discrepancies in P. aeruginosa susceptibility by correlating MICs with overexpression of MexAB-OprM efflux pumps .

Q. What advanced pharmacokinetic (PK) models are suitable for predicting this compound’s tissue distribution?

- Modeling Approach : Employ physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like logP (partition coefficient), protein binding (via ultrafiltration), and tissue:plasma ratios from rodent studies. Validate with sparse sampling in non-human primates .

- Data Integration : Cross-validate model predictions using autoradiography or MALDI-TOF imaging in target tissues (e.g., lung, kidney) .

Q. How should researchers optimize synthetic routes for this compound to improve yield without compromising bioactivity?

- Methodological Strategy :

Screen alternative fermentation conditions (e.g., pH-stat fed-batch vs. continuous culture) to enhance precursor flux .

Use LC-MS/MS to track intermediate retention times and purity thresholds (>98%).

Validate bioactivity at each step via time-kill assays against S. aureus .

Q. What experimental frameworks address the ethical and practical challenges of this compound resistance studies?

- Ethical Compliance : Design in vitro resistance induction studies (serial passage under sub-MIC exposure) rather than in vivo models to minimize animal use. Adhere to institutional biosafety protocols (BSL-2+) for engineered resistant strains .

- Data Reporting : Document resistance mutations via whole-genome sequencing and correlate with phenotypic changes (e.g., MIC shifts ≥4-fold) .

Methodological Best Practices

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .

- Statistical Rigor : Avoid "significant" without p-values; report exact p-values (e.g., p=0.032) and confidence intervals .

- Literature Synthesis : Use systematic review tools (e.g., PRISMA) to map gaps in this compound’s mechanism of action, particularly its interaction with ribosomal RNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.